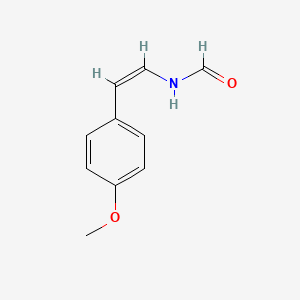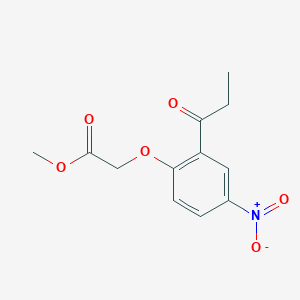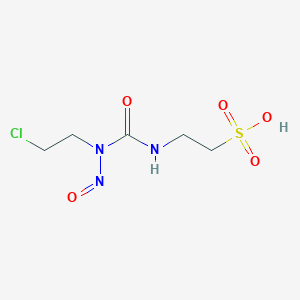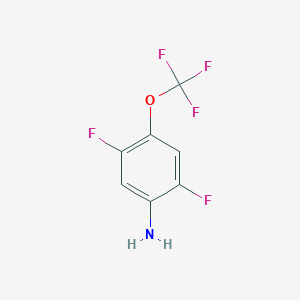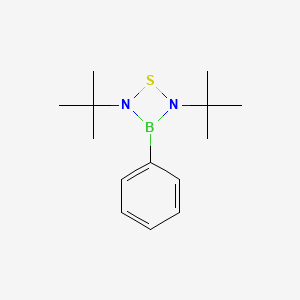
2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine is a complex organic compound known for its unique structure and properties. This compound features a thiadiazaboretidine ring, which is a heterocyclic structure containing sulfur, nitrogen, and boron atoms. The presence of bulky tert-butyl groups and a phenyl group further enhances its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-Di-tert-butylphenylhydrazine with boron trichloride in the presence of a base. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is then heated to facilitate the formation of the thiadiazaboretidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and solvents to maintain safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazaboretidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine involves its interaction with specific molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The presence of the thiadiazaboretidine ring allows for unique interactions with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Di-tert-butylphenol: A related compound with similar tert-butyl groups but lacking the thiadiazaboretidine ring.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Another compound with tert-butyl groups and a nitrogen-containing ring structure.
Uniqueness
2,4-Di-tert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine is unique due to the presence of the thiadiazaboretidine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
128685-56-3 |
|---|---|
Molekularformel |
C14H23BN2S |
Molekulargewicht |
262.2 g/mol |
IUPAC-Name |
2,4-ditert-butyl-3-phenyl-1,2,4,3-thiadiazaboretidine |
InChI |
InChI=1S/C14H23BN2S/c1-13(2,3)16-15(12-10-8-7-9-11-12)17(18-16)14(4,5)6/h7-11H,1-6H3 |
InChI-Schlüssel |
CCSGBJRMHRDWAA-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(SN1C(C)(C)C)C(C)(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


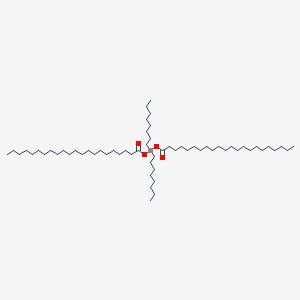
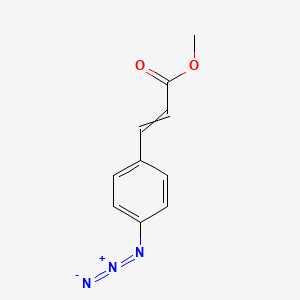
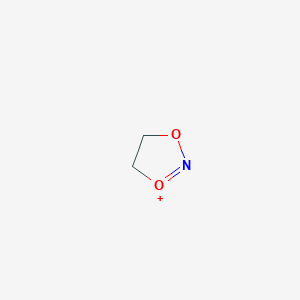
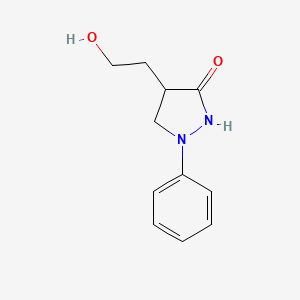

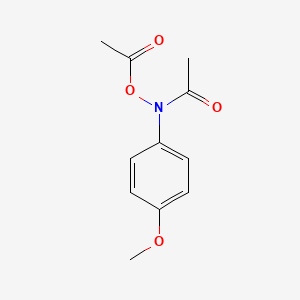
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
